molecular formula C3H5FO B1215716 Fluoroacetone CAS No. 430-51-3

Fluoroacetone

Cat. No. B1215716
CAS RN: 430-51-3
M. Wt: 76.07 g/mol
InChI Key: MSWVMWGCNZQPIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Fluoroacetone synthesis has been explored through various chemical pathways, including the fluoroacetylation of indoles using fluorinated acetic acids. This method allows for the efficient synthesis of diverse fluoromethyl indol-3-yl ketones under catalyst- and additive-free conditions, highlighting the synthetic versatility of this compound derivatives (Yao et al., 2016).

Molecular Structure Analysis

The molecular structure of this compound has been thoroughly investigated, revealing insights into its conformational dynamics. Studies on its microwave spectrum have identified a rotamer with all heavy atoms in a plane, showcasing the impact of fluorination on its structural properties (Saegebarth & Krisher, 1970).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. Notably, it has been utilized in organocatalyzed enantioselective direct aldol reactions with aldehydes in aqueous media, demonstrating the control over regio- and enantioselectivity achieved through strategic reaction design (Chen et al., 2007).

Physical Properties Analysis

The physical properties of this compound, such as its rotational constants and dipole moments, have been characterized, providing a foundation for understanding its behavior in different states and interactions with other molecules (Saegebarth & Krisher, 1970).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity and interaction with various reagents, have been explored in depth. Studies have shown its capability to engage in fluoroalkylation reactions initiated via noncovalent interactions, underscoring the unique reactivity patterns facilitated by fluorine atoms (Mao et al., 2020).

Scientific Research Applications

  • Lithium-Ion Battery Development : Fluoroacetone has been investigated as an effective solid electrolyte interphase (SEI) forming additive in lithium-ion batteries, particularly with propylene carbonate-based electrolytes on graphite electrodes. This research highlighted its potential to improve first cycle efficiency, high rate performance, and long-term cycling stability in batteries (Krämer et al., 2012).

  • Spectroscopy and Molecular Structure Analysis : The microwave spectrum of this compound has been extensively studied, revealing insights into its molecular structure and behavior. This includes understanding its rotational constants and dipole moments, which are crucial for interpreting molecular interactions and behaviors (Saegebarth & Krisher, 1970).

  • Rotational Isomerism Studies : this compound's vibrational spectra and rotational isomerism have been a subject of study, particularly in its vapor, liquid, and solid states. These studies have provided valuable information about the existence of rotational isomers and their properties (Crowder & Pruettiangkura, 1973).

  • Polymerization and Material Sciences : Research has been conducted on the synthesis and polymerization of α-fluoromethyl-vinyl monomers derived from this compound. Such studies have led to the development of polymers with high softening points and potential applications in high-quality materials for specific industrial uses (Voong, 1958).

  • Chemical Reaction Studies and Solvent Interactions : Studies have been done on this compound's behavior in different solvents, providing insights into its conformational equilibria and interactions with various molecules. This includes investigations into its thermodynamic behaviors and hydration structures (Shiratori et al., 2000).

  • Research in Organic Chemistry and Synthesis : this compound has been used in the synthesis of fluorinated compounds, demonstrating its utility in organic synthesis and the development of new chemical reagents (Riofski et al., 2013).

  • Explosive Detection Research : this compound-based materials have been developed for the detection of improvised explosives like triacetone triperoxide (TATP), demonstrating its potential application in security and counter-terrorism efforts (García-Calvo et al., 2018).

Safety and Hazards

Fluoroacetone is highly toxic and flammable . It is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Mechanism of Action

Target of Action

Fluoroacetone is an organofluorine compound It’s known that this compound is a highly toxic and flammable compound , suggesting that it may interact with various biological targets leading to toxicity.

Mode of Action

It’s known that this compound can form an explosive mixture with air , indicating that it may undergo rapid reactions with other compounds

Biochemical Pathways

This compound is used as a catalyst to study the kinetics of the ketone-catalysed decomposition of peroxymonosulfuric acid (caro’s acid) . This suggests that this compound may interact with biochemical pathways involving ketones.

Result of Action

As a highly toxic compound , this compound likely induces cellular damage, but the specific molecular mechanisms and cellular effects remain to be elucidated.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of air can lead to the formation of an explosive mixture with this compound . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of this compound.

properties

IUPAC Name

1-fluoropropan-2-one
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InChI

InChI=1S/C3H5FO/c1-3(5)2-4/h2H2,1H3
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InChI Key

MSWVMWGCNZQPIA-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CF
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Molecular Formula

C3H5FO
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DSSTOX Substance ID

DTXSID70195619
Record name Fluoroacetone
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Molecular Weight

76.07 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Fluoroacetone
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Vapor Pressure

63.4 [mmHg]
Record name Fluoroacetone
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CAS RN

430-51-3
Record name Fluoroacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of fluoroacetone?

A1: this compound has the molecular formula C3H5FO and a molecular weight of 76.06 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound. These include: * Infrared (IR) Spectroscopy: This technique helps identify functional groups and conformational isomers based on their characteristic absorption bands. IR spectra of this compound have been recorded in gaseous, liquid, and solid states, revealing the presence of both gauche and trans conformers. [] * Raman Spectroscopy: This technique complements IR spectroscopy and provides information on molecular vibrations. Raman spectra of this compound have been recorded under varying temperatures and pressures, providing insights into its conformational equilibria in different solvents. [, ] * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra provide detailed information on the electronic environment and connectivity of atoms within the molecule. Studies have utilized NMR to investigate conformational isomerism in this compound and analyze the solvent and temperature dependence of its spectra. [, , ] * Microwave Spectroscopy: This technique provides information about the rotational energy levels of molecules in the gas phase, which can be used to determine molecular parameters like bond lengths and angles. The microwave spectrum of this compound has been studied, confirming the planar structure of its most stable conformer. []

Q3: How does the fluorine atom influence the conformational preferences of this compound compared to acetone?

A3: The fluorine atom in this compound introduces significant differences in its conformational preferences compared to acetone. The presence of fluorine leads to two distinct conformers: cis (F-C-C=O dihedral angle of 0°) and trans (F-C-C=O dihedral angle of 180°). Studies have shown that the cis conformer is more stable in the gas phase, while the trans conformer becomes more prevalent in polar solvents and the solid state. [, ] This behavior is attributed to a combination of steric and electronic effects arising from the fluorine atom.

Q4: What is known about the stability of this compound?

A4: this compound is known to be susceptible to alkaline hydrolysis. [] It decomposes in alkaline solutions, particularly in ammonia buffers, through a zero-order reaction. This decomposition is attributed to the alkaline cleavage of the carbon-fluorine bond.

Q5: How does the presence of the fluorine atom affect the reactivity of this compound compared to acetone?

A5: The electronegative fluorine atom in this compound significantly influences its reactivity compared to acetone. It makes the carbonyl group more electrophilic, enhancing its reactivity towards nucleophilic addition reactions. For instance, this compound readily forms hemiketal esters [] and undergoes aldol additions with aldehydes. [, ] Additionally, the presence of fluorine can influence the regioselectivity of reactions. For example, in the Baeyer-Villiger oxidation, the migration aptitude of the fluoromethyl group is comparable to that of an alkyl group, leading to a mixture of products. [, ]

Q6: Is this compound known to exhibit any catalytic properties?

A6: While not a catalyst itself, this compound acts as a reactant in reactions catalyzed by other species. For example, it is utilized in enantioselective organocatalytic Mannich reactions, where it reacts with aldehydes and amines in the presence of chiral catalysts like 4-siloxyproline. [] This reaction yields valuable chiral β-amino ketones, important building blocks in pharmaceuticals.

Q7: Are there any notable applications of this compound in organic synthesis?

A7: this compound serves as a valuable building block in organic synthesis: * Synthesis of Fluorinated Heterocycles: It can be used to prepare fluorinated heterocyclic compounds like thiazolobenzimidazoles. [] * Synthesis of Fluorinated β-Amino Ketones: As mentioned earlier, this compound is employed in enantioselective Mannich reactions to synthesize chiral fluorinated β-amino ketones. [] * Preparation of Fluorinated Pharmaceuticals and Agrochemicals: this compound and its derivatives are valuable intermediates in the synthesis of various fluorinated pharmaceuticals and agrochemicals.

Q8: How does this compound behave in Diels-Alder reactions?

A8: this compound does not typically participate in Diels-Alder reactions as a diene or dienophile. Its carbonyl group is not electron-rich enough to act as a diene, and it lacks the double bond conjugation required for a dienophile.

Q9: Have computational methods been used to study this compound?

A9: Yes, computational chemistry has played a significant role in understanding this compound. Researchers have used ab initio and DFT calculations to: * Investigate Conformational Isomerism: Determine the relative stability of different conformers and study the influence of solvents on these equilibria. [, , , , ] * Study Reaction Mechanisms: Explore the mechanism of reactions like the Baeyer-Villiger oxidation involving this compound and its derivatives, providing insight into regioselectivity. [, ] * Calculate Spectroscopic Properties: Predict vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters to aid in the interpretation of experimental data. [, , ]

Q10: How does changing the halogen atom in haloacetones (e.g., this compound, chloroacetone, bromoacetone) affect their properties?

A10: Replacing fluorine with chlorine or bromine in haloacetones leads to trends in properties: * Boiling Point: Increases down the halogen group (F < Cl < Br) due to increasing molecular weight and stronger van der Waals forces. * Dipole Moment: Decreases down the halogen group (F > Cl > Br) as electronegativity difference between carbon and the halogen decreases. * Conformational Preferences: The relative stability of gauche and trans conformers is influenced by both steric and electronic factors, with heavier halogens favoring trans conformers due to greater steric bulk. [, ] * Reactivity: Reactivity towards nucleophilic addition reactions generally decreases down the halogen group (F > Cl > Br) as the electron-withdrawing effect of the halogen diminishes.

Q11: What safety precautions should be taken when handling this compound?

A11: As with all chemicals, careful handling of this compound is crucial. Always consult the Safety Data Sheet (SDS) before handling. General precautions include: * Wear appropriate personal protective equipment: This includes gloves, eye protection, and a lab coat to minimize contact and inhalation risks. * Work in a well-ventilated area: this compound can be irritating to the respiratory system. * Avoid contact with skin and eyes: this compound can cause irritation. * Store appropriately: Store this compound in a cool, dry place away from incompatible materials, such as strong bases.

Q12: Have there been any studies on the potential use of this compound or its derivatives in pharmaceuticals?

A12: Yes, research suggests potential applications of this compound derivatives in pharmaceuticals: * β-Adrenergic Receptor Antagonists: Fluorinated derivatives of benzimidazol-2-one, synthesized using this compound as a starting material, have shown promise as potential β-adrenoceptor antagonists for PET imaging studies. [, ]

Q13: How does this compound interact with metal ions?

A13: this compound can act as a ligand, coordinating to metal centers through its oxygen atom. This property is evident in its use in the synthesis of lanthanide complexes with potential applications in fluorescent materials. [, ]

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